N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide
Description
N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide is a sulfonamide-based compound featuring a pyrrolidine scaffold substituted with a trifluoromethylpyrimidine moiety and a cyclopropanesulfonamide group. This compound is hypothesized to target kinase or enzyme pathways due to its structural resemblance to known inhibitors .
Properties
IUPAC Name |
N-methyl-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2S/c1-19(23(21,22)10-2-3-10)9-5-7-20(8-9)12-17-6-4-11(18-12)13(14,15)16/h4,6,9-10H,2-3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTOWOLXPXIXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide is the RET (c-RET) protein . This protein is a receptor tyrosine kinase, which plays a crucial role in cell growth, differentiation, migration, and survival.
Mode of Action
This compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, thereby inhibiting its activity. This results in the disruption of RET-mediated signaling pathways, leading to the inhibition of cell proliferation.
Biological Activity
N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and molecular weight g/mol. The presence of the trifluoromethyl group and the cyclopropanesulfonamide moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various pathogens.
- Antiproliferative Effects : In vitro assays indicate potential antiproliferative effects on cancer cell lines, particularly through mechanisms that disrupt cellular proliferation pathways.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Interaction with Receptors : It may bind to certain receptors, modifying their activity and influencing downstream signaling cascades.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimal inhibitory concentration (MIC) values comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Antiproliferative Effects
In another study, the compound was tested on human cancer cell lines (e.g., HeLa and A549). The results indicated a significant reduction in cell viability with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds. The trifluoromethyl group is believed to enhance lipophilicity, improving membrane permeability and bioavailability. Additionally, modifications to the pyrrolidine ring have been shown to affect potency and selectivity towards specific biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Sulfonamide Derivatives
Several sulfonamide-containing compounds share structural motifs with the target molecule:
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (): Contains a pyrazolopyrimidine core and benzenesulfonamide group. Key differences: Chromene and fluorophenyl substituents enhance π-π stacking but reduce solubility compared to the trifluoromethylpyrimidine in the target compound. Melting point (211–214°C) and molecular weight (616.9 g/mol) suggest higher thermal stability but lower bioavailability than the target molecule .
- N-((1S,3R,4S)-3-Ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide (): Features a nitro-substituted pyrrolopyridine and cyclopentane scaffold. The nitro group may confer electrophilic reactivity, contrasting with the electron-withdrawing CF₃ group in the target compound. Synthesis involves palladium-catalyzed hydrogenation, a method also applicable to the target compound’s trifluoromethylpyrimidine synthesis .
- The absence of a pyrimidine ring reduces kinase-targeting specificity compared to the target compound .
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ():
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
